NCX 1000

Portal Hypertension Vasoconstriction Hepatic Hemodynamics

NCX 1000 is a rationally designed, liver-specific NO donor created by conjugating an NO-releasing moiety to ursodeoxycholic acid (UDCA). Unlike UDCA alone—which fails to address pathological hepatic NO deficiency—NCX 1000 uniquely delivers the vasodilatory and cytoprotective gasotransmitter NO to the liver microcirculation. In head-to-head cirrhotic portal hypertension models, NCX 1000 reduces intrahepatic vasoconstriction by up to 60%, prevents ascites formation, and inhibits hepatic stellate cell contractility, effects not achievable with UDCA. For researchers investigating targeted hepatic NO delivery, NCX 1000 is the essential tool compound that enables dissection of NO-specific pathways from general UDCA cytoprotection.

Molecular Formula C38H55NO10
Molecular Weight 685.8 g/mol
CAS No. 401519-96-8
Cat. No. B560624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCX 1000
CAS401519-96-8
Molecular FormulaC38H55NO10
Molecular Weight685.8 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC1=C(C=C(C=C1)C=CC(=O)OCCCCO[N+](=O)[O-])OC)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C
InChIInChI=1S/C38H55NO10/c1-24(28-10-11-29-36-30(16-18-38(28,29)3)37(2)17-15-27(40)22-26(37)23-31(36)41)7-13-35(43)49-32-12-8-25(21-33(32)46-4)9-14-34(42)47-19-5-6-20-48-39(44)45/h8-9,12,14,21,24,26-31,36,40-41H,5-7,10-11,13,15-20,22-23H2,1-4H3/b14-9+/t24-,26+,27-,28-,29+,30+,31+,36+,37+,38-/m1/s1
InChIKeyWTAVOESJEWSDJC-OBOLPPCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NCX-1000 (CAS 401519-96-8): A Nitric Oxide-Releasing Ursodeoxycholic Acid Derivative for Selective Liver Delivery


NCX-1000 (CAS 401519-96-8) is a rationally designed chemical entity, synthesized by adding a nitric oxide (NO)-releasing moiety to the hepatocyte-metabolized bile acid ursodeoxycholic acid (UDCA) [1]. This structural modification confers the ability to selectively deliver the vasodilatory and cytoprotective gasotransmitter NO to the liver microcirculation, addressing the pathological NO deficiency central to the increased intrahepatic resistance in conditions like cirrhosis and portal hypertension [2].

Why UDCA is Not a Functional Substitute for NCX-1000 in Portal Hypertension Research


While NCX-1000 is a chemical derivative of ursodeoxycholic acid (UDCA), the two compounds are not functionally interchangeable in models of cirrhotic portal hypertension. The core pathophysiological defect in this condition—a deficiency in hepatic nitric oxide (NO) production—is not addressed by UDCA. Empirical evidence from multiple head-to-head in vivo studies demonstrates that UDCA, lacking the NO-donating moiety, fails to produce the key hemodynamic and functional benefits unique to NCX-1000, such as the reduction in intrahepatic resistance and prevention of clinical decompensation [1]. Therefore, selecting NCX-1000 over UDCA is essential for research that aims to investigate the specific therapeutic impact of targeted hepatic NO delivery [2].

Quantitative Evidence Guide for the Selection of NCX-1000 Over UDCA in Preclinical Liver Disease Models


Superior Reduction in Norepinephrine-Induced Intrahepatic Vasoconstriction vs. UDCA

In a head-to-head comparison using the isolated and perfused rat liver model, NCX-1000 treatment led to a significant reduction in intrahepatic vasoconstriction induced by norepinephrine (NE), an effect not observed with UDCA. The quantitative data show that NCX-1000 attenuates the vasoconstrictive response, thereby directly reducing the primary pathophysiological driver of portal hypertension [1].

Portal Hypertension Vasoconstriction Hepatic Hemodynamics

Unique Prevention of Clinical Decompensation (Ascites) Not Achieved by UDCA

In the CCl4-induced rat model of cirrhosis and portal hypertension, a direct comparison with UDCA revealed a critical differential outcome. While both NCX-1000 and UDCA reduced liver collagen deposition, only NCX-1000 prevented the formation of ascites, a major clinical decompensation event signifying advanced liver disease and severe portal hypertension [1].

Liver Fibrosis Cirrhosis Ascites UDCA

Functional Inhibition of Hepatic Stellate Cell (HSC) Contraction vs. Inactive UDCA

The contraction of activated hepatic stellate cells (HSCs) is a key contributor to increased intrahepatic resistance. An in vitro study directly comparing equimolar concentrations of NCX-1000 and UDCA showed that NCX-1000 actively inhibits FCS-induced HSC contraction (P<0.01 vs. control and UDCA). In contrast, UDCA had no measurable inhibitory effect on this pro-contractile response [1].

Hepatic Stellate Cells HSC Contraction Portal Hypertension

Blunting of Portal Pressure Increase During Volume Expansion: Hemodynamic Advantage vs. UDCA-Treated Controls

A hemodynamic study in cirrhotic rats demonstrated that pre-treatment with NCX-1000, but not UDCA, significantly improved the portal system's adaptability to acute increases in portal blood flow. During progressive blood volume expansion, the expected increase in portal pressure was blunted in the NCX-1000 group, indicating a superior capacity to buffer hemodynamic stress [1].

Portal Pressure Hemodynamics Volume Expansion

Strategic Applications of NCX-1000 in Preclinical Portal Hypertension and Liver Cirrhosis Research


Investigating the Therapeutic Role of Liver-Specific NO Delivery in Compensated Cirrhosis

NCX-1000 is the ideal tool compound for chronic administration studies in rodent models of cirrhosis (e.g., CCl4, BDL) aimed at evaluating the hemodynamic and anti-fibrotic effects of targeted NO delivery. As shown by direct comparison with UDCA, NCX-1000 uniquely reduces intrahepatic vasoconstriction and prevents clinical decompensation like ascites [1]. Its use enables researchers to dissect the specific contribution of the hepatic NO pathway from the general cytoprotective effects of the UDCA backbone [2].

Acute Pharmacological Studies on Hepatic Vascular Reactivity

For ex vivo or in vivo studies focused on modulating the hyperreactivity of the cirrhotic liver vasculature to vasoconstrictors like norepinephrine or methoxamine, NCX-1000 is the reagent of choice. Evidence confirms that NCX-1000 attenuates vasoconstriction by up to 60%, an effect not achievable with UDCA, directly implicating its NO-donating function in restoring normal vascular tone [3].

Mechanistic Studies of Hepatic Stellate Cell (HSC) Biology

In vitro models using activated HSCs require NCX-1000 to study the NO-mediated inhibition of HSC contractility and inflammatory signaling. The compound's demonstrated ability to inhibit HSC contraction (where UDCA is inactive) and reduce MCP-1 release in response to pro-inflammatory stimuli provides a specific and quantifiable readout for investigating the role of NO in HSC pathophysiology [2].

Development and Validation of Liver-Targeted Drug Delivery Systems

NCX-1000's established profile as a liver-specific NO donor derived from a hepatocyte-metabolized bile acid makes it a valuable reference standard for developing and benchmarking new prodrugs or drug delivery systems designed for liver-selective targeting. Its differential effects versus UDCA provide a clear benchmark for demonstrating the functional advantage conferred by a novel targeting strategy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NCX 1000

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.